2,2-Bis(methoxymethyl)azetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

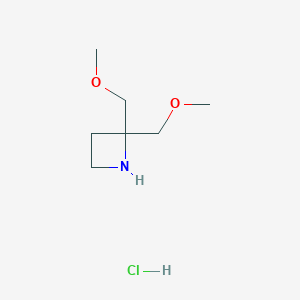

2,2-Bis(methoxymethyl)azetidine hydrochloride is a chemical compound with the CAS Number: 2418642-09-6 . It has a molecular weight of 181.66 . The compound is stored at a temperature of 4 degrees Celsius and is in powder form .

Synthesis Analysis

The synthesis of azetidines, which are important four-membered heterocycles used in organic synthesis and medicinal chemistry, has seen remarkable advances . The reactivity of azetidines is driven by a considerable ring strain, making them more stable than related aziridines . This stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis

The InChI code for 2,2-Bis(methoxymethyl)azetidine hydrochloride is 1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

2,2-Bis(methoxymethyl)azetidine hydrochloride is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 181.66 .Aplicaciones Científicas De Investigación

Ring Expansion Applications

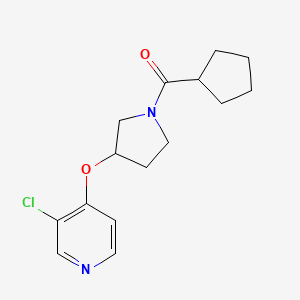

2-(1-Hydroxyalkyl)azetidines, closely related to 2,2-Bis(methoxymethyl)azetidine hydrochloride, react with bis(trichloromethyl) carbonate (BTC) after basic treatment to form 4-(2-chloroethyl)oxazolidinones. This transformation's efficiency varies based on the alcohol involved and the azetidine ring's substitution pattern, highlighting its use in creating diverse chemical structures (Couty, Drouillat, & Lemée, 2011).

Catalytic Applications in Asymmetric Synthesis

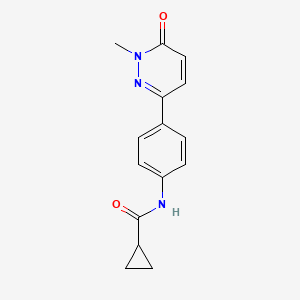

Chiral C2-symmetric 2,4-disubstituted azetidine derivatives, which include 2,2-Bis(methoxymethyl)azetidine, have been synthesized and used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, producing sec-alcohols with high chemical yields and enantiomeric excesses. This suggests its significant role in the enantioselective synthesis of complex molecules (Shi & Jiang, 1999).

Solvatochromic Probes

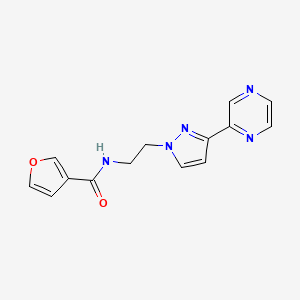

Azetidine derivatives, including structures similar to 2,2-Bis(methoxymethyl)azetidine, have been used in designing highly fluorescent solvatochromic probes. These probes can distinguish structurally similar organic liquids and possess exceptional photochemical stability, indicating their potential in chemical sensing and environmental monitoring applications (Liu et al., 2016).

Synthesis of Novel Azetidines

Research has focused on developing methodologies for synthesizing novel azetidine classes, including 3,3-dichloroazetidines, highlighting the versatility and potential of 2,2-Bis(methoxymethyl)azetidine hydrochloride as a precursor in synthesizing structurally diverse azetidine derivatives with potential applications across various chemical sectors (Aelterman, de Kimpe, & Declercq, 1998).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Azetidines, a class of compounds to which this molecule belongs, are known to be involved in various chemical reactions, including ring-opening polymerizations .

Biochemical Pathways

Azetidines are known to be precursors for obtaining 3-substituted azetidine-2-carboxylic acids , suggesting that they may play a role in the synthesis of these compounds.

Propiedades

IUPAC Name |

2,2-bis(methoxymethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-9-5-7(6-10-2)3-4-8-7;/h8H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNXWLJXSHWRJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CCN1)COC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)